![molecular formula C9H18N2 B091469 1,4-二氮杂螺[5.5]十一烷 CAS No. 180-76-7](/img/structure/B91469.png)

1,4-二氮杂螺[5.5]十一烷

描述

1,4-Diazaspiro[5.5]undecane is a nitrogen-containing spiro-heterocycle that is part of a class of compounds known for their presence in various naturally occurring molecules and for exhibiting a wide range of pharmaceutical and biological activities. These compounds are characterized by their spirocyclic structure, which includes a cyclohexanone unit that often prefers a chair conformation, as revealed by single-crystal X-ray studies .

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives has been approached through various methodologies. One method involves a base-promoted [5+1] double Michael addition reaction, which has been shown to yield high-quality diazaspiro[5.5]undecane derivatives in excellent yields, up to 98% . Another approach describes a three-step synthesis involving Claisen condensation and acid-catalyzed decarboxylation and spirocyclization . Additionally, a practical and divergent synthesis method has been reported, which includes an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor .

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated using techniques such as NMR and X-ray crystallography. These studies have revealed that the cyclohexanone unit within the spirocycles often adopts a chair conformation, and the crystal packing is influenced by intermolecular hydrogen bonding and various stacking interactions .

Chemical Reactions Analysis

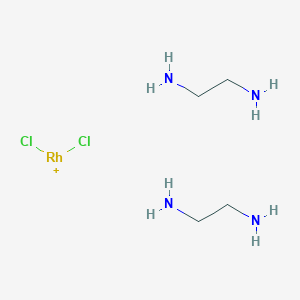

Diazaspiro[5.5]undecane compounds have been shown to react with various electrophiles, leading to the formation of spirocyclic adducts or tetrahydropyridine derivatives . They have also been used as bidentate ligands to form complexes with metals such as ruthenium(II) and copper(II) . The electrochemical behavior of these compounds has been investigated, revealing that electrolytic oxidation and reduction can yield different products, such as N-(1-aminocyclohexanecarbonyl)oxamic acid and alcohols, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro[5.5]undecane derivatives have been studied through photophysical studies, solvatochromic analysis, and TDDFT calculations. These studies have shown that the Stokes shift of these compounds increases with the polarity of the solvent, and their fluorescence quantum yield varies in solvents of different polarity . The redox behavior of these compounds has also been explored, providing insights into their potential applications in non-aqueous media .

科学研究应用

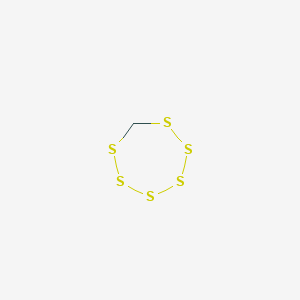

合成新化合物

1,4-二氮杂螺[5.5]十一烷用于合成含S和O杂环的新化合物 . 这些化合物在螺单元中表现出相似的[双(1,3-氧硫杂环己烷)螺环]或不同的(1,3-二氧杂环己烷-1,3-二硫杂环己烷螺环)杂环 .

肥胖和2型糖尿病的治疗

一些1,4-二氮杂螺[5.5]十一烷的衍生物已显示出降低新的脂肪酸合成的潜力 . 这种特性使它们有可能有效地治疗肥胖和2型糖尿病 .

免疫调节潜力

某些基于3,9-二氮杂螺[5.5]十一烷的化合物已被证明具有免疫调节作用 . 它们已被发现能有效地挽救T细胞增殖的抑制,为探索这类化合物的免疫调节潜力提供了一个平台 .

结构研究

1,4-二氮杂螺[5.5]十一烷衍生物用于含S和O杂环的螺[5.5]十一烷衍生物的结构研究 . 这些研究揭示了这些多螺环的有趣构象和构型方面 .

立体化学研究

未来方向

The future directions for the study of 1,4-Diazaspiro[5.5]undecane could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study suggested that dual MOR agonism and σ1R antagonism may be a useful strategy for obtaining potent and safer analgesics . Another study suggested that the synthesis and structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles could be a future direction .

作用机制

Target of Action

Similar compounds have been used for the treatment of various disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders .

Mode of Action

The main product of electrolytic oxidation is N-(1-aminocyclohexanecarbonyl)oxamic acid, while the main product of reduction is alcohol .

Biochemical Pathways

The compound’s redox behavior suggests it may influence pathways involving oxidation and reduction reactions .

Pharmacokinetics

The pharmacokinetics of 1,4-Diazaspiro[5Related compounds have been studied for their lipophilic ligand efficiency (lipe), measured lipophilicity (elogd), human liver microsomal incubation (hlm), and passive permeability (papp) in ralph russ canine kidney cells .

Result of Action

The redox behavior of the compound suggests it may induce changes at the molecular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,4-Diazaspiro[5The compound’s redox behavior suggests that factors affecting redox reactions, such as ph and temperature, may influence its action .

属性

IUPAC Name |

1,4-diazaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBIFWHTQJEQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442655 | |

| Record name | 1,4-diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180-76-7 | |

| Record name | 1,4-diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diazaspiro[5.5]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary chemical reactions that 1,4-Diazaspiro[5.5]undecane-3,5-diones can undergo?

A1: Research indicates that 1,4-Diazaspiro[5.5]undecane-3,5-diones can undergo both oxidation and reduction reactions. Electrolytic oxidation of these compounds primarily yields N-(1-aminocyclohexanecarbonyl)oxamic acid with a yield of approximately 80% []. On the other hand, reduction predominantly results in the formation of the corresponding alcohol (60% yield) alongside a small amount of dimer (5%) []. The specific mechanisms governing these reactions are currently under investigation.

Q2: Have any biological activities been reported for 1,4-Diazaspiro[5.5]undecane derivatives?

A2: Yes, certain 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have shown promising anticonvulsant activity []. Notably, compound 6g in the study exhibited significant potency in the subcutaneous pentylenetetrazole (scPTZ) seizure model, surpassing the reference drugs Phenobarbital and Ethosuximide []. Another derivative, compound 6e, displayed higher potency compared to Diphenylhydantoin in the maximal electroshock (MES) seizure model [].

Q3: What synthetic approaches are commonly employed for the preparation of 1,4-Diazaspiro[5.5]undecane derivatives?

A3: One common strategy for synthesizing 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones involves a multi-step process []. This approach starts with a Strecker synthesis using an appropriate cycloalkanone, followed by partial hydrolysis of the nitrile group, and subsequent N-cyanomethylation to yield 1-[(aryl)(cyanomethyl)amino]cycloalkanecarboxamides []. Further hydrolysis and cyclization steps ultimately lead to the desired spiro compounds, which can be further modified through alkylation or aralkylation reactions [].

Q4: Are there any known structure-activity relationships for the anticonvulsant activity of 1,4-Diazaspiro[5.5]undecane derivatives?

A4: While specific structure-activity relationships are still under investigation, the study suggests that substitutions at the 1- and 4- positions of the 1,4-diazaspiro[5.5]undecane-3,5-dione scaffold significantly influence anticonvulsant activity []. Further research exploring different substituents and their impact on potency and selectivity is necessary to establish comprehensive structure-activity relationships.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)

![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)

![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)

![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)